cis-1,3-Dimethoxycyclohexane

Catalog No.
S656923
CAS No.
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
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cis-1,3-Dimethoxycyclohexane

Product Name

cis-1,3-Dimethoxycyclohexane

IUPAC Name

(1R,3S)-1,3-dimethoxycyclohexane

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

MQTLTQMOALIWRO-OCAPTIKFSA-N

Synonyms

1,3-dimethoxycyclohexane, cis-1,3-dimethoxycyclohexane

Canonical SMILES

COC1CCCC(C1)OC

Isomeric SMILES

CO[C@@H]1CCC[C@@H](C1)OC

cis-1,3-Dimethoxycyclohexane is a meso-configured, 1,3-disubstituted cycloalkane diether utilized primarily as a conformationally rigid building block and reference standard in physical organic chemistry. By featuring two methoxy groups in a cis relationship, the molecule overwhelmingly adopts a diequatorial (1ee) chair conformation to avoid severe 1,3-diaxial steric repulsion [1]. Lacking hydrogen-bond donors, it provides a stable, solvent-independent steric environment, making it highly valuable for stereocontrolled synthesis, desymmetrization benchmarking, and as a low-lipophilicity structural motif where conformational locking is required.

Generic substitution with uncharacterized 1,3-dimethoxycyclohexane severely compromises experimental reproducibility and structural control. Standard industrial synthesis via the catalytic hydrogenation of 1,3-dimethoxybenzene typically yields an equimolar (1:1) mixture of cis and trans isomers [1]. While the cis isomer is a meso compound locked in a diequatorial conformation, the trans isomer exists as a rapidly interconverting mixture of axial-equatorial conformers. Procuring stereopure cis-1,3-dimethoxycyclohexane is therefore mandatory for applications requiring a fixed spatial geometry, predictable steric shielding, or a defined symmetry plane for enantioselective desymmetrization.

Elimination of Intramolecular Hydrogen Bonding (IAHB) for Steric Benchmarking

In conformational analysis, cis-1,3-dimethoxycyclohexane serves as a crucial baseline because it completely lacks the capacity for intramolecular hydrogen bonding (IAHB). When compared to cis-3-methoxycyclohexanol, which utilizes an 18.4 kJ/mol IAHB to stabilize the diaxial (1aa) conformer (reaching 56% 1aa in CCl4), the fully methylated target compound overwhelmingly reverts to the diequatorial (1ee) state [1]. This makes it an ideal reference standard for isolating pure 1,3-diaxial steric repulsion.

Evidence DimensionIntramolecular stabilization energy and conformer population
Target Compound Datacis-1,3-Dimethoxycyclohexane (lacks IAHB, strongly favors 1ee conformation)
Comparator Or Baselinecis-3-Methoxycyclohexanol (features 18.4 kJ/mol IAHB, 56% 1aa conformer at 0.05 M)
Quantified DifferenceEliminates the 18.4 kJ/mol hydrogen-bond stabilization, shifting the equilibrium from a majority diaxial state to a >95% diequatorial state.
Conditions1H NMR and CBS-4M theoretical calculations in CCl4 at 0.05 mol/L.

Procuring this fully methylated analog provides a pure baseline for steric repulsion without the confounding structural distortions caused by internal hydrogen bonding.

Isomeric Purity vs. Hydrogenation Mixtures

Procuring stereopure cis-1,3-dimethoxycyclohexane is critical for applications requiring a meso-configured scaffold. Standard industrial synthesis via the Rh-catalyzed biphasic hydrogenation of 1,3-dimethoxybenzene yields an equimolar (50:50) mixture of cis and trans isomers [1]. Because the trans isomer exhibits rapid axial-equatorial interconversion, the presence of 50% trans contamination completely disrupts the rigid diequatorial geometry required for stereoselective applications.

Evidence DimensionStereoisomer ratio in standard synthesis
Target Compound Data100% meso-cis-1,3-dimethoxycyclohexane
Comparator Or BaselineCrude 1,3-dimethoxycyclohexane from Rh-catalyzed biphasic hydrogenation of 1,3-dimethoxybenzene
Quantified DifferenceProcured stereopure material eliminates the 50% off-target trans-isomer contamination inherent to standard arene hydrogenation.
ConditionsHydrogenation at 25 °C and 1 atm H2 using chloro(1,5-hexadiene)rhodium(I) dimer.

Direct procurement of the stereopure cis-isomer bypasses the need for costly, low-yield diastereomeric resolution steps in the laboratory.

Solvent-Independent Conformational Rigidity

Unlike protic analogs, cis-1,3-dimethoxycyclohexane maintains its conformational rigidity across varying solvent polarities. For instance, the diequatorial (1ee) population of cis-3-methoxycyclohexanol shifts drastically from 33% in non-polar cyclohexane to 97% in highly polar DMSO due to competitive intermolecular hydrogen bonding [1]. In contrast, the target compound lacks hydrogen-bond donors, ensuring its diequatorial preference remains static regardless of the solvent environment.

Evidence DimensionShift in diequatorial (1ee) conformer population across solvent polarities
Target Compound Datacis-1,3-Dimethoxycyclohexane maintains a locked 1ee conformation across all tested solvents.
Comparator Or Baselinecis-3-Methoxycyclohexanol (1ee population shifts from 33% to 97%)
Quantified DifferenceThe comparator exhibits a 64% variance in conformer population based on solvent polarity, whereas the target compound exhibits near-zero solvent dependence.
ConditionsVariable solvent 1H NMR analysis (cyclohexane-d12 vs. DMSO-d6).

Guarantees that the compound's steric profile remains predictable and constant when used as an additive or scaffold across different solvent systems.

Baseline Standard for Conformational and NMR Studies

Due to its lack of hydrogen-bond donors and strong preference for the diequatorial conformation, cis-1,3-dimethoxycyclohexane is the premier reference standard for isolating 1,3-diaxial steric effects in NMR spectroscopy and computational chemistry [1].

Conformationally Locked Building Block for Stereoselective Synthesis

The rigid meso structure provides a predictable steric environment, making it an excellent scaffold for synthesizing complex cyclic derivatives where maintaining a defined spatial arrangement of substituents is critical to downstream yield [1].

Substrate for Desymmetrization and C-H Oxidation Benchmarking

As a meso compound with a plane of symmetry and multiple distinct C-H bonds, stereopure cis-1,3-dimethoxycyclohexane serves as a valuable substrate for benchmarking the enantioselectivity and site-selectivity of novel desymmetrization catalysts. Utilizing the stereopure cis-isomer is essential here, as crude cis/trans mixtures [2] would confound enantiomeric excess (ee) measurements.

XLogP3

1.3

Dates

Last modified: 07-20-2023

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